molecular formula C13H28 B092373 5-Ethyl-5-methyldecane CAS No. 17312-74-2

5-Ethyl-5-methyldecane

Cat. No.: B092373
CAS No.: 17312-74-2
M. Wt: 184.36 g/mol
InChI Key: METKCQZZZVWWCD-UHFFFAOYSA-N
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Description

5-Ethyl-5-methyldecane is an organic compound with the molecular formula C13H28. It is a branched alkane, which means it consists of a chain of carbon atoms with branches. This compound is part of the larger family of hydrocarbons, which are compounds made up of hydrogen and carbon atoms. This compound is known for its relatively simple structure and is often used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-methyldecane can be achieved through several methods. One common approach involves the alkylation of decane with ethyl and methyl groups. This process typically requires a catalyst, such as aluminum chloride, and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and advanced separation techniques. The raw materials, such as decane, ethyl chloride, and methyl chloride, are fed into the reactor, where they undergo a series of chemical reactions to form the desired product. The resulting mixture is then purified using distillation or other separation methods to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-methyldecane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of simpler hydrocarbons.

    Substitution: This reaction involves the replacement of one or more hydrogen atoms with other atoms or groups, such as halogens.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst. These reactions are usually carried out under high pressure and temperature.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride). These reactions are often carried out under controlled temperature and pressure conditions.

Major Products Formed

    Oxidation: Alcohols, aldehydes, carboxylic acids

    Reduction: Simpler hydrocarbons

    Substitution: Halogenated hydrocarbons

Scientific Research Applications

5-Ethyl-5-methyldecane has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions.

    Biology: It is used in the study of lipid metabolism and the effects of branched alkanes on biological systems.

    Medicine: It is used in the development of pharmaceuticals and as a model compound in drug metabolism studies.

    Industry: It is used as a solvent and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-methyldecane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid membranes, affecting their fluidity and function. In chemical reactions, it can act as a substrate or reactant, participating in various oxidation, reduction, and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-5-methylundecane
  • 5-Ethyl-5-methylnonane
  • 5-Ethyl-5-methylheptane

Uniqueness

5-Ethyl-5-methyldecane is unique due to its specific branching pattern and molecular structure. This structure imparts distinct physical and chemical properties, such as boiling point, melting point, and reactivity, which differentiate it from other similar compounds. Its specific branching also affects its interactions with other molecules, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

5-ethyl-5-methyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-5-8-10-12-13(4,7-3)11-9-6-2/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKCQZZZVWWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938325
Record name 5-Ethyl-5-methyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17312-74-2
Record name 5-Ethyl-5-methyldecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017312742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethyl-5-methyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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